REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([C:11]2([C:14]#[N:15])[CH2:13][CH2:12]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C)C=O.[NH2:21][C:22]1[CH:23]=[C:24]([CH:41]=[CH:42][C:43]=1[F:44])[O:25][C:26]1[N:31]=[C:30]2[S:32][C:33]([NH:35][C:36]([CH:38]3[CH2:40][CH2:39]3)=[O:37])=[N:34][C:29]2=[CH:28][CH:27]=1.O>C(Cl)(=O)C(Cl)=O.CN(C)C(=O)C>[Cl:1][C:2]1[C:10]([C:11]2([C:14]#[N:15])[CH2:13][CH2:12]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:21][C:22]1[CH:23]=[C:24]([O:25][C:26]2[N:31]=[C:30]3[S:32][C:33]([NH:35][C:36]([CH:38]4[CH2:40][CH2:39]4)=[O:37])=[N:34][C:29]3=[CH:28][CH:27]=2)[CH:41]=[CH:42][C:43]=1[F:44])=[O:6]
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Name
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|
Quantity
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0.11 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC=C1C1(CC1)C#N
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Name
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|
Quantity
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40 μL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide
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Quantity
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0.115 g
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Type
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reactant
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Smiles
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NC=1C=C(OC2=CC=C3C(=N2)SC(=N3)NC(=O)C3CC3)C=CC1F
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Name
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|
Quantity
|
50 μL
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Type
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reactant
|
Smiles
|
O
|
Name
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|
Quantity
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0.5 mL
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Type
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solvent
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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CN(C(C)=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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DISSOLUTION
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Details
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This was dissolved in N,N-dimethylacetamide (1.0 mL)
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
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Details
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The reaction mixture was stirred at room temperature for 1 hr
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Duration
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1 h
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (50 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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The insoluble material was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→100/0)
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Type
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CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=C(C=CC(=C2)OC2=CC=C3C(=N2)SC(=N3)NC(=O)C3CC3)F)C=CC=C1C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |